molecular formula C9H16O3 B13184633 2-(2-Methylpropyl)oxolane-2-carboxylic acid

2-(2-Methylpropyl)oxolane-2-carboxylic acid

Katalognummer: B13184633
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: WVDXKCPOYDPXPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpropyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a carboxylic acid derivative that features an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)oxolane-2-carboxylic acid can be achieved through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile to form the carboxylic acid . Another method involves the ring-opening reaction of oxiranes with carboxylic acids, catalyzed by tertiary amines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpropyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The oxolane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include oxidized oxolane derivatives, reduced alcohols, and substituted oxolane compounds. These products have diverse applications in chemical synthesis and industrial processes.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylpropyl)oxolane-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Methylpropyl)oxolane-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and oxolane ring. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use. The detailed molecular targets and pathways are still under investigation, but they are believed to involve hydrogen bonding and nucleophilic attack mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2-Methylpropyl)oxolane-2-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which combines the oxolane ring with a carboxylic acid group. This unique combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound in both research and industrial applications.

Eigenschaften

Molekularformel

C9H16O3

Molekulargewicht

172.22 g/mol

IUPAC-Name

2-(2-methylpropyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-7(2)6-9(8(10)11)4-3-5-12-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI-Schlüssel

WVDXKCPOYDPXPD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1(CCCO1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.